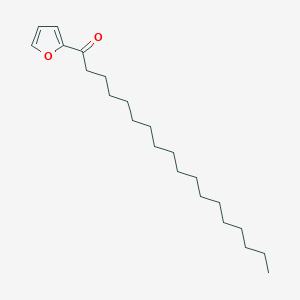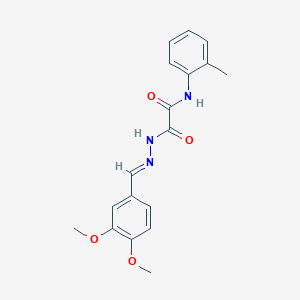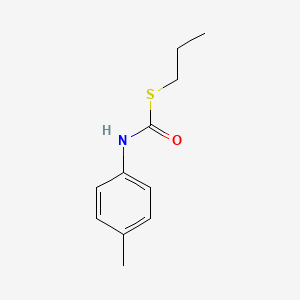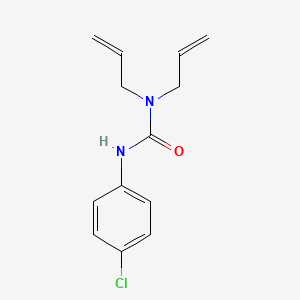
2-(4-Methoxyphenyl)butyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-2-(4-METHOXYPHENYL)BUTYRONITRILE is an organic compound with the molecular formula C11H13NO. It is known for its unique structure, which includes a methoxyphenyl group attached to a butyronitrile moiety. This compound is utilized in various fields of scientific research due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-(4-METHOXYPHENYL)BUTYRONITRILE typically involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of DL-2-(4-METHOXYPHENYL)BUTYRONITRILE may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
DL-2-(4-METHOXYPHENYL)BUTYRONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: 4-methoxybenzoic acid
Reduction: 2-(4-methoxyphenyl)butylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
DL-2-(4-METHOXYPHENYL)BUTYRONITRILE is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which DL-2-(4-METHOXYPHENYL)BUTYRONITRILE exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)acetonitrile
- 4-Methoxyphenylacetonitrile
- 4-Methoxyphenylpropionitrile
Uniqueness
DL-2-(4-METHOXYPHENYL)BUTYRONITRILE is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Número CAS |
39066-09-6 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)butanenitrile |
InChI |
InChI=1S/C11H13NO/c1-3-9(8-12)10-4-6-11(13-2)7-5-10/h4-7,9H,3H2,1-2H3 |
Clave InChI |
FKHHHAOUKWMETF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#N)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea](/img/structure/B11949273.png)





![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)
